2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound characterized by the fusion of a benzothiophene ring with a pyrimidine ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. It is classified under thienopyrimidines, which are known for their diverse biological effects and utility in drug development.
The compound's chemical structure is defined by the presence of a methylsulfanyl group attached to the benzothieno moiety, making it part of the broader class of thienopyrimidines. These compounds have been studied for their pharmacological properties, including antimicrobial and anticancer activities. The unique structural features of 2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol contribute to its classification as a potential bioactive molecule in medicinal chemistry .
The synthesis of 2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol typically involves several key steps:
2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions used. For example:
The mechanism of action for 2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol is not fully elucidated but involves interactions with specific biological targets. It is believed to inhibit pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.
The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound are essential for understanding its therapeutic potential. Studies indicate that modifications to its structure can significantly influence these properties, affecting its bioavailability and efficacy in biological systems .
Relevant data from studies indicate that these properties contribute to its potential applications in medicinal chemistry .
2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-ol has several notable applications:
Regioselective functionalization at the C3 position of benzothiophene precursors is critical for synthesizing 2-(methylsulfanyl)[1]benzothieno[3,2‑d]pyrimidin-4-ol. Conventional metal-catalyzed approaches face challenges, including harsh conditions and poor selectivity. A breakthrough metal-free strategy employs benzothiophene S-oxides as precursors, leveraging an interrupted Pummerer reaction with phenols or silanes. This method achieves complete C3 regioselectivity under mild conditions (<45°C) without directing groups. The mechanism involves sulfonium ion formation (Intermediate I), followed by a charge-accelerated [3,3]-sigmatropic rearrangement and rearomatization. This approach tolerates halogen substituents (Br, I), enabling downstream derivatization – a significant advantage over palladium-mediated routes, which risk metal contamination [7].
Table 1: Regioselective C3 Arylation of Benzothiophene S-Oxides
Benzothiophene S‑Oxide Substituent | Phenol Coupling Partner | Product (4a-u) | Yield (%) |
---|---|---|---|
5-Br | 4-Me-C₆H₄OH | 4a | 77 |
5-Br | 4-Br-C₆H₄OH | 4b | 72 |
None | 4-O₂N-C₆H₄OH | 4j | 68 |
2-CO₂Me | 2-OH-C₆H₄OH | 4t* | 69 |
*Spontaneously lactonizes to isothiacoumestan [7].
The incorporation of the methylsulfanyl (–SCH₃) group at the pyrimidine C2 position enhances electronic properties and serves as a versatile handle for further modification. Two primary thiomethylation strategies exist:
Positional effects are crucial: Methylsulfanyl at C2 (pyrimidine ring) directs nucleophiles to C4/C6, while placement on the benzothiophene core alters reactivity minimally.
Table 2: Influence of Methylsulfanyl Position on Reactivity
Position of –SCH₃ | Compound Example (CAS/Identifier) | Primary Reactivity | Key Application |
---|---|---|---|
C2 (Pyrimidine) | 866131-23-9 (C11H8N2OS2) | Nucleophilic displacement (C4, C6) | EGFR inhibitor precursors [9] |
C6 (Benzothiophene) | CID 3786750 (C17H12N2S3) | Electrophilic substitution | SIRT2 inhibitor intermediates [1] [2] |
Benzene ring | 478030-05-6 (C17H11FN2OS2) | Limited | HIF-2α inhibition studies [10] |
Microwave irradiation (MWI) dramatically enhances the synthesis of the benzothienopyrimidine core. Cyclocondensation of 2-aminobenzothiophene-3-carbonitriles with formamide under MWI completes ring closure in 25 minutes (85-92% yield), versus 8-10 hours via conventional heating (<70% yield). Key advantages include:
This technique is indispensable for generating libraries for bioactivity screening. For example, MWI-enabled synthesis of benzothieno[3,2‑d]pyrimidin-4-ols facilitated the discovery of SIRT2 inhibitors exhibiting IC₅₀ values as low as 2.10 μg/mL against cancer cell lines (MCF-7, UO-31) [2]. Subsequent chlorination using POCI₃ under MWI (12 minutes vs. 14 hours) yields 4-chloro intermediates critical for introducing phenoxy/amino substituents [9].
Table 3: Microwave vs. Conventional Synthesis of Key Steps
Reaction Step | Conditions | Time (Conventional) | Time (MWI) | Yield Increase (MWI) | |
---|---|---|---|---|---|
Cyclocondensation (Formamide) | 180°C, solvent-free | 8-10 hours | 25 min | +22% | |
Chlorination (POCI₃) | 110°C, neat POCI₃ | 14 hours | 12 min | +18% | |
Suzuki Coupling (C8-arylation) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 24 hours | 45 min | +25% | [6] |
Solvent polarity and protic character critically influence rearrangement pathways during ring closure:
Solvent choice also governs solubility of the final product. 2-(Methylsulfanyl)[1]benzothieno[3,2‑d]pyrimidin-4-ol exhibits poor solubility in water but dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) or DMSO, impacting recrystallization efficiency [4] [5].
Table 4: Solvent Effects on Rearrangement Outcomes
Solvent Type | Example | Primary Mechanism | Key Product Outcome | Limitation |
---|---|---|---|---|
Polar Aprotic | DMF | Smiles rearrangement | Regiopure [3,2-d] fused systems | High temp. required (>120°C) |
Protic | EtOH/H₂O | Hydrolysis-cyclization | [2,3-d] Isomers / Open-chain amides | Regiochemical impurity |
Non-polar (Aromatic) | Toluene | [3,3]-Sigmatropic shift | C3-Allylated/Propargylated benzothiophenes | Requires anhydrous conditions |
Chlorinated | DCM | Electrophilic cyclization | Halogenated analogs (if halogens present) | Low boiling point limits temp. |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1